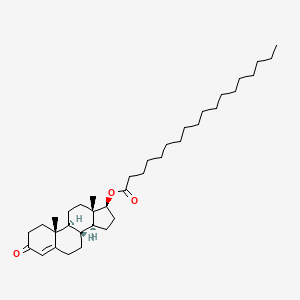
Testosterone stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Testosterone stearate, also known as testosterone octadecanoate or testosterone 17β-stearate, is an anabolic-androgenic steroid and an androgen ester. It is specifically the C17β stearate (octadecanoate) ester of testosterone. This compound is a prodrug of testosterone and is administered via intramuscular injection. It is associated with a long-lasting depot effect and extended duration of action .
Preparation Methods
Testosterone stearate can be synthesized through the esterification of testosterone with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial production methods for this compound involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Testosterone stearate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl group of the testosterone moiety, leading to the formation of ketones.
Reduction: Reduction reactions can convert the ketone group back to a hydroxyl group.
Substitution: The ester group can be hydrolyzed to yield free testosterone and stearic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and hydrolyzing agents like sodium hydroxide. The major products formed from these reactions are testosterone, stearic acid, and various oxidized or reduced derivatives of testosterone .
Scientific Research Applications
Testosterone stearate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Researchers use this compound to study the effects of androgens on various biological processes, including muscle growth and development.
Medicine: It is investigated for its potential use in hormone replacement therapy and the treatment of conditions like hypogonadism.
Industry: This compound is used in the formulation of long-acting injectable testosterone preparations
Mechanism of Action
Testosterone stearate acts as a prodrug of testosterone. Upon intramuscular injection, it is slowly hydrolyzed to release free testosterone into the bloodstream. Testosterone then binds to androgen receptors in various tissues, leading to the activation of gene expression that promotes the development of male secondary sexual characteristics and muscle growth. The molecular targets include androgen receptors, and the pathways involved are primarily related to gene transcription and protein synthesis .
Comparison with Similar Compounds
Testosterone stearate is similar to other testosterone esters such as testosterone propionate, testosterone enanthate, and testosterone undecanoate. it is unique in its long duration of action due to the long-chain stearate ester. This results in a more prolonged release of testosterone compared to shorter-chain esters like testosterone propionate .
Similar compounds include:
- Testosterone propionate
- Testosterone enanthate
- Testosterone undecanoate
- Testosterone isobutyrate
- Testosterone palmitate
These compounds differ mainly in the length of the ester chain, which affects their pharmacokinetics and duration of action .
Properties
CAS No. |
6024-71-1 |
|---|---|
Molecular Formula |
C37H62O3 |
Molecular Weight |
554.9 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] octadecanoate |
InChI |
InChI=1S/C37H62O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-35(39)40-34-23-22-32-31-21-20-29-28-30(38)24-26-36(29,2)33(31)25-27-37(32,34)3/h28,31-34H,4-27H2,1-3H3/t31-,32-,33-,34-,36-,37-/m0/s1 |
InChI Key |
FHJSGESOWQSDBH-MXFPRFFXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















